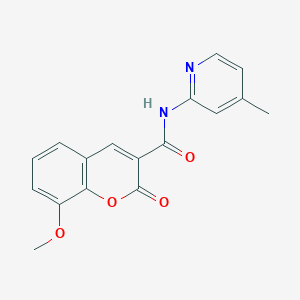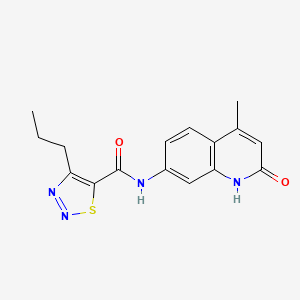
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinolinone, which is a class of compounds that have been studied for their potential therapeutic applications . Quinolinones are isomeric to 4-quinolones and may become promising candidates for developing therapeutically active molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinolinone derivatives have been studied for their reactions with DNA-gyrase, a selected target for finding potent anti-bacterial agents .科学的研究の応用
Antimicrobial Applications
A series of compounds synthesized with the quinazolinone framework have shown significant in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Additionally, quinoline derivatives containing 1,3,4-thiadiazole moieties have exhibited moderate to good antibacterial efficacy in vitro against both Gram-positive and Gram-negative bacteria (Qu et al., 2018).
Anticancer Applications
Research has generated 1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrating strong anticancer activity against the breast cancer MCF-7 cell line. Certain compounds outperformed the reference drug Dox in cytotoxicity assays, highlighting their potential in cancer therapy (Gaber et al., 2021). Another study focused on quinazolin-4-one derivatives, revealing that some synthesized compounds were significantly more cytotoxic than the antitumor agent CB30865, retaining unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Anticonvulsant Applications
The synthesis of quinazolin-4(3H)-one derivatives has been directed toward evaluating their anticonvulsant activity. One study synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, which were screened for anticonvulsant properties against standard drugs, identifying highly active compounds for further research (Archana, Srivastava, & Kumar, 2002). Another study reported the creation of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides with significant anticonvulsant activity, offering alternatives to existing drugs (Noureldin et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-4-12-15(23-20-19-12)16(22)17-10-5-6-11-9(2)7-14(21)18-13(11)8-10/h5-8H,3-4H2,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBUCBIVIRLDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)
![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
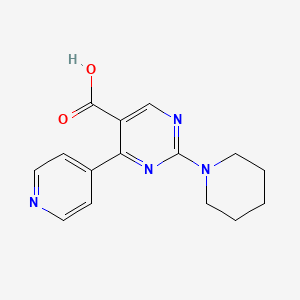
![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

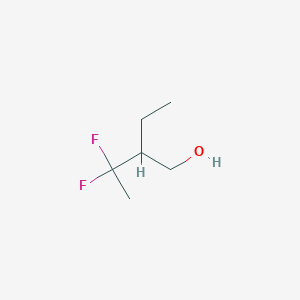
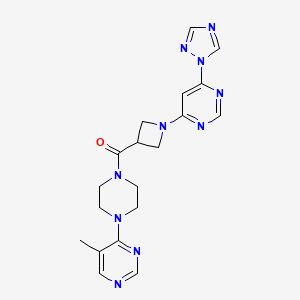
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)
